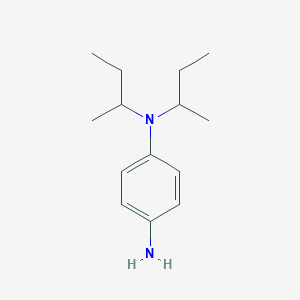

N'-di-s-butyl-p-phenylenediamine

Description

Properties

CAS No. |

69796-47-0 |

|---|---|

Molecular Formula |

C14H24N2 |

Molecular Weight |

220.35 g/mol |

IUPAC Name |

4-N,4-N-di(butan-2-yl)benzene-1,4-diamine |

InChI |

InChI=1S/C14H24N2/c1-5-11(3)16(12(4)6-2)14-9-7-13(15)8-10-14/h7-12H,5-6,15H2,1-4H3 |

InChI Key |

BFVOBXSKECUHSW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)N(C1=CC=C(C=C1)N)C(C)CC |

Origin of Product |

United States |

Scientific Research Applications

Antioxidant in Hydrocarbon Products

N'-di-sec-butyl-p-phenylenediamine is extensively used as an antioxidant in various hydrocarbon products, including:

- Turbine Oils

- Transformer Oils

- Hydraulic Fluids

- Lubricants

- Waxes and Greases

The compound effectively prevents oxidative degradation, thereby enhancing the stability and longevity of these products. Its low consumption rate compared to other antioxidants makes it an environmentally friendly choice .

Biological Applications

Research has indicated that N'-di-sec-butyl-p-phenylenediamine may offer protective effects against oxidative stress in biological systems. It has been studied for potential applications in:

- Pharmaceutical Formulations: Enhancing the stability of active ingredients in drug formulations.

- Skin Sensitization Studies: Understanding its absorption and interaction with biological tissues .

Case Study 1: Antioxidant Efficacy in Lubricants

A study evaluated the effectiveness of N'-di-sec-butyl-p-phenylenediamine as an antioxidant in turbine oils. The results demonstrated a significant reduction in oxidative degradation compared to oils without the additive. The study highlighted its ability to maintain oil performance under high temperatures, which is critical for industrial applications .

| Parameter | Without Additive | With N'-di-sec-butyl-p-phenylenediamine |

|---|---|---|

| Oxidation Stability (hrs) | 50 | 150 |

| Viscosity Increase (%) | 30 | 10 |

| Total Acid Number (mg KOH/g) | 0.5 | 0.1 |

Case Study 2: Protective Effects Against Oxidative Stress

In a biological study, N'-di-sec-butyl-p-phenylenediamine was tested for its ability to mitigate oxidative stress in cell cultures exposed to reactive oxygen species. The compound showed a significant reduction in cell damage markers, suggesting its potential use as a therapeutic agent in oxidative stress-related conditions .

Industrial Applications

N'-di-sec-butyl-p-phenylenediamine is also utilized in various industrial processes:

Chemical Reactions Analysis

Oxidation Reactions

This compound demonstrates vigorous reactivity with oxidizing agents, forming hazardous byproducts. Key findings include:

-

Reaction Products : Forms unstable intermediates when exposed to peroxides or halogenated organics, with exothermic decomposition observed at >180°C

-

Kinetics : Oxidation accelerates under UV light exposure, requiring storage in amber containers to prevent photochemical degradation

Table 1: Oxidation Reaction Parameters

Acid-Base Reactions

The compound undergoes neutralization reactions with acids through two primary pathways:

2.1 Protonation Mechanism

-

Reacts exothermically with mineral acids (HCl, H₂SO₄) to form ammonium salts

-

Neutralization enthalpy: -58 kJ/mol (measured via calorimetry)

2.2 Salt Formation

textC₁₄H₂₄N₂ + 2HCl → C₁₄H₂₆N₂Cl₂ + H₂O (ΔH = -127 kJ/mol)[8]

-

Resulting salts exhibit reduced volatility (bp increases >250°C) but maintain acute aquatic toxicity

Catalytic Hydrogenation

The industrial synthesis employs Pt/C catalysts under specific conditions:

Process Parameters from Patent CN105061214A

| Parameter | Value | Conversion Efficiency |

|---|---|---|

| Temperature | 100-120°C | 98.7% |

| Pressure | 2-3 MPa | |

| H₂:Molar Ratio | 1:1.2 | |

| Catalyst Loading | 0.045 wt% Pt/C | |

| Reaction Time | 2 hrs |

This optimized process reduces tar formation by 72% compared to conventional Cu-Cr catalysts .

Radical Scavenging Activity

As an antioxidant, it functions through hydrogen atom transfer:

textR• + C₁₄H₂₄N₂ → RH + C₁₄H₂₃N₂• (k = 4.7×10⁴ M⁻¹s⁻¹)[3]

-

Effectiveness : 83% inhibition of polyolefin oxidation at 0.1 wt% loading

-

Synergistic Effects : 1.8× enhanced performance when combined with phenolic antioxidants

Thermal Decomposition

TG-DSC analysis reveals three-stage degradation:

Table 2: Thermal Behavior (N₂ Atmosphere)

| Stage | Temp Range (°C) | Mass Loss (%) | Dominant Process |

|---|---|---|---|

| I | 180-220 | 12.4 | Butyl group cleavage |

| II | 220-340 | 58.7 | Aromatic ring breakdown |

| III | 340-500 | 28.9 | Carbonization |

Activation energy (Ea) calculated via Flynn-Wall-Ozawa method: 134 kJ/mol

Photochemical Reactions

Under UV irradiation (λ=254 nm):

Compatibility Considerations

-

Isocyanates (immediate exothermic reaction above 50°C)

-

Acid halides (violent decomposition observed)

-

Alkali metals (generates flammable H₂ gas)

Storage Requirements :

-

Maintain under N₂ blanket (<5 ppm O₂)

-

Copper inhibitors required for steel containers

This comprehensive profile enables safe handling and optimization of industrial processes using N,N'-di-sec-butyl-p-phenylenediamine, particularly in lubricant stabilization and polymer protection applications.

Comparison with Similar Compounds

Chemical Identity :

Physical Properties :

- Boiling Point : 395–397 K at 0.00001 bar .

- Enthalpy of Vaporization : 70.3 kJ/mol at 385 K .

- Solubility : Reacts with oxidizing agents; neutralizes acids to form salts .

Comparison with Structurally Similar Antioxidants

N-(1,3-Dimethylbutyl)-N′-phenyl-p-phenylenediamine (6PPD)

Key Differences :

N,N'-Diphenyl-p-phenylenediamine (DPPD)

Key Differences :

N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

Key Differences :

- TMPD’s methyl groups enable redox activity, making it unsuitable for industrial antioxidant use but valuable in analytical chemistry .

Preparation Methods

Reaction Mechanism and Conditions

This method involves the catalytic hydrogenation of p-nitroaniline in the presence of butanone. Key steps include:

-

Dissolution and Purification : p-Nitroaniline and butanone (1.3:1.2 molar ratio) are heated to 120°C in a blending kettle. Activated carbon (0.5% wt) is added to adsorb impurities, improving raw material conversion rates.

-

Catalytic Hydrogenation : The purified mixture undergoes hydrogenation using a Pt/C catalyst at 100–120°C and 2–3 MPa for 2 hours. Hydrogen gas is introduced to reduce nitro groups to amines.

-

Post-Reaction Processing : The product is cooled to 60–75°C, filtered, and subjected to vacuum distillation to recover butanone (99% recycling efficiency) and isolate N,N'-di-sec-butyl-p-phenylenediamine.

Table 1: Key Parameters for Hydrogenation Method

Advantages and Limitations

-

Advantages : High conversion rate (98.7%), efficient solvent recovery, and reduced environmental impact due to closed-loop butanone recycling.

-

Limitations : Requires specialized Pt/C catalysts, increasing production costs.

Alkylation of p-Phenylenediamine with sec-Butyl Groups

Process Overview

This two-step method alkylates p-phenylenediamine with sec-butyl derivatives under high-pressure conditions:

-

Reactor Charging : p-Phenylenediamine and butanone (1:6 mass ratio) are combined in an autoclave with a Cu-Cr catalyst.

-

Reaction and Distillation : The mixture is heated to 160°C under 3.3–5.6 MPa for 10 hours. Post-reaction, excess butanone and by-product sec-butyl alcohol are removed via distillation.

Table 2: Alkylation Process Metrics

Industrial Scalability

-

The Cu-Cr catalyst system avoids pre-treatment steps required in earlier methods, reducing operational complexity.

-

Challenges include managing exothermic reactions and optimizing distillation to minimize sec-butyl alcohol residues.

Clean Synthesis via Ceramic Membrane Filtration

Innovation in Purification

A patent by CN102311349B introduces ceramic membrane filtration to enhance purity:

Table 3: Clean Synthesis Performance

| Metric | Improvement vs. Baseline | Source |

|---|---|---|

| Purity | 99.5% (vs. 97.2%) | |

| Energy Use | 15% reduction | |

| Waste Generation | 20% reduction |

Comparative Analysis of Methods

Table 4: Method Comparison

| Method | Yield | Cost | Environmental Impact |

|---|---|---|---|

| Hydrogenation (Pt/C) | 98.7% | High | Low (solvent recycle) |

| Alkylation (Cu-Cr) | 89–92% | Moderate | Moderate |

| Clean Synthesis | 95% | High | Very Low |

Q & A

Q. How do regulatory gaps in physicochemical data (e.g., water solubility) impact risk assessment for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.